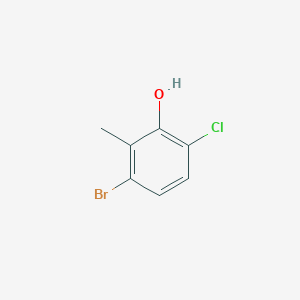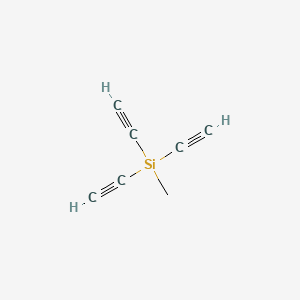
Silane, triethynylmethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethynylmethyl- is an organosilicon compound with the molecular formula C₇H₆Si It is a derivative of silane, where three hydrogen atoms are replaced by ethynyl groups and one hydrogen atom is replaced by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silane, triethynylmethyl- typically involves the reaction of triethynylmethane with silicon tetrachloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{C}_7\text{H}_6 + \text{SiCl}_4 \rightarrow \text{C}_7\text{H}_6\text{SiCl}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of silane, triethynylmethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: Silane, triethynylmethyl- can undergo oxidation reactions to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethynyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, triethynylmethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of advanced materials such as high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of silane, triethynylmethyl- involves its ability to form strong covalent bonds with other molecules. The ethynyl groups provide sites for further chemical modifications, making it a versatile compound in various chemical reactions. The silicon atom in the compound can interact with oxygen and other electronegative elements, leading to the formation of stable siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilylacetylene: Contains a similar ethynyl group but with different silicon substituents.
Phenylsilane: Contains a phenyl group instead of ethynyl groups.
Uniqueness: Silane, triethynylmethyl- is unique due to the presence of three ethynyl groups, which provide multiple sites for chemical modifications. This makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Eigenschaften
CAS-Nummer |
1849-39-4 |
|---|---|
Molekularformel |
C7H6Si |
Molekulargewicht |
118.21 g/mol |
IUPAC-Name |
triethynyl(methyl)silane |
InChI |
InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3 |
InChI-Schlüssel |
QQLFJFKDDGCTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C#C)(C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


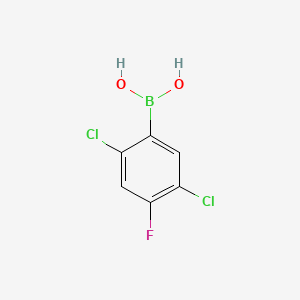

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
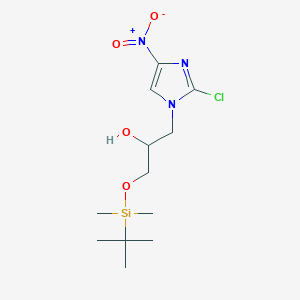
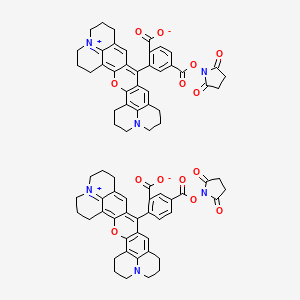
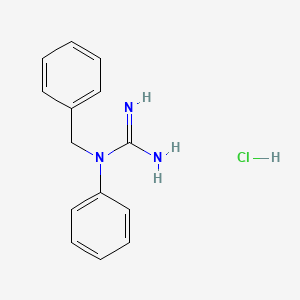
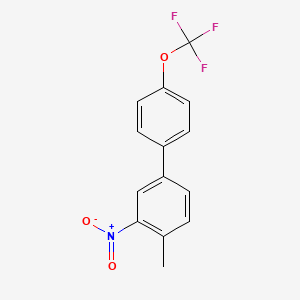
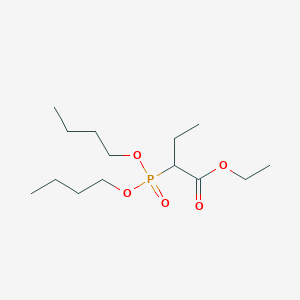
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
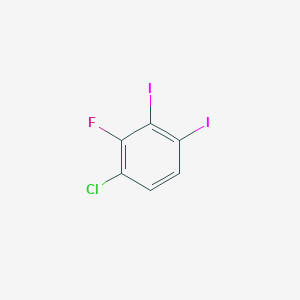
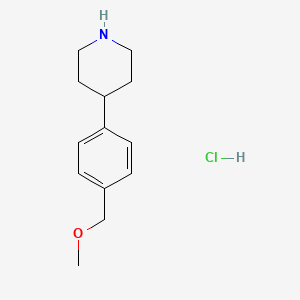
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
